molecular formula C23H30N2O3S B2579267 3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide CAS No. 1214868-46-8

3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide

Cat. No.: B2579267
CAS No.: 1214868-46-8
M. Wt: 414.56
InChI Key: ZVIFINULTSQGBK-UHFFFAOYSA-N
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Description

3-Methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide is a useful research compound. Its molecular formula is C23H30N2O3S and its molecular weight is 414.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Biological Screening

  • Heterocyclic Compound Synthesis : Compounds with similar structures have been used in the synthesis of heterocyclic compounds, such as thienopyridines and pyridine derivatives, through reactions with arylidinecyanothioacetamide and other reactants. These processes are crucial for developing new pharmaceuticals and materials with specific biological or chemical properties (Harb, Hussein, & Mousa, 2006); (Hussein, Harb, & Mousa, 2008).

  • Biological Activity Screening : Sulfonamide derivatives have been synthesized and screened for biological activities, showing potent inhibitory effects on enzymes like butyryl cholinesterase, indicating potential for therapeutic use in relevant conditions (Rehman et al., 2012).

Cardiac Myosin Activation

  • Cardiac Therapeutics : Sulfonamidophenylethylamide analogs have been explored as cardiac myosin activators, showing promising in vitro and in vivo efficacy. These compounds could represent a new class of treatment for systolic heart failure by selectively targeting cardiac myosin over skeletal and smooth muscle myosin (Manickam et al., 2019).

Optical and Material Science

  • Nonlinear Optical Materials : Azo sulfonamide chromophores have been investigated as active materials for nonlinear optical applications, demonstrating significant potential in creating diffraction gratings and enhancing the performance of guest-host polymer systems. This research is essential for developing advanced optical devices and materials (Kucharski, Ortyl, Janik, & Ahmadi-kandjani, 2010).

Pharmaceutical Salts and Membranes

  • Drug-Drug Pharmaceutical Salts : The creation of anhydrous pharmaceutical salts based on combinations of antidiabetic drugs like tolbutamide and metformin has been reported to overcome poor pharmaceutical properties of the parent drugs, highlighting the potential for improved drug formulations (Jia, Wu, & Gong, 2019).

  • Desalination Membrane Technology : Composite nanofiltration membranes incorporating novel polymers like Poly[(4-aminophenyl)sulfonyl]butanediamide have been explored for desalination applications, indicating advancements in water treatment technologies through improved membrane materials (Padaki et al., 2013).

Properties

IUPAC Name

3-methyl-N-(2-phenylbutyl)-2-[[(E)-2-phenylethenyl]sulfonylamino]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3S/c1-4-20(21-13-9-6-10-14-21)17-24-23(26)22(18(2)3)25-29(27,28)16-15-19-11-7-5-8-12-19/h5-16,18,20,22,25H,4,17H2,1-3H3,(H,24,26)/b16-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVIFINULTSQGBK-FOCLMDBBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C(C(C)C)NS(=O)(=O)C=CC1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CNC(=O)C(C(C)C)NS(=O)(=O)/C=C/C1=CC=CC=C1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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